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Introduction
Cellaburate, or Cellulose Acetate Butyrate (CAB), is a mixed cellulose ester that has emerged

as a key excipient in the formulation of osmotic drug delivery systems. Osmotic drug delivery

provides controlled, zero-order release kinetics, which is advantageous for maintaining

therapeutic drug levels and improving patient compliance. CAB offers distinct advantages over

traditional cellulose acetate (CA) membranes, primarily its superior drying properties, making it

particularly suitable for processing thermolabile active pharmaceutical ingredients (APIs).[1]

Furthermore, its robust nature, biocompatibility, and tunable permeability make it a versatile

polymer for designing sophisticated oral controlled-release dosage forms.[1][2]

This application note provides a comprehensive overview of the use of Cellaburate in osmotic

drug delivery systems, including detailed experimental protocols, quantitative formulation data,

and visual representations of the underlying mechanisms and workflows.

Principle of Osmotic Drug Delivery with Cellaburate
An osmotic drug delivery system typically consists of a core tablet containing the drug and an

osmotic agent, coated with a semipermeable membrane. Cellaburate is a primary component

of this rate-controlling semipermeable membrane.[3] When the tablet is ingested, the CAB

membrane allows water from the gastrointestinal tract to be imbibed into the core due to the

osmotic pressure gradient. This influx of water dissolves the drug and the osmotic agent,
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creating a saturated drug solution that is then released at a controlled rate through a precisely

drilled orifice in the membrane. The drug release rate is governed by the water permeability of

the CAB membrane and the osmotic pressure of the core formulation.[4]

Advantages of Cellaburate in Osmotic Systems
Enhanced Drying Properties: CAB membranes require less rigorous drying conditions

compared to cellulose acetate, which is beneficial for heat-sensitive drugs.[1]

Biocompatibility and Stability: CAB is a non-toxic and stable polymer, ensuring the integrity of

the dosage form during its transit through the gastrointestinal tract.[1][2]

Tunable Permeability: The water permeability of the CAB membrane can be modulated by

adjusting the degree of acetylation and butylation, as well as by incorporating plasticizers

and pore-forming agents.[5]

Solubility in Safer Solvents: Certain grades of CAB are soluble in less hazardous organic

solvents like ethanol, which is advantageous from a manufacturing and environmental

perspective.[6]

Quantitative Data Summary
The following tables summarize typical formulation components and parameters for the

development of Cellaburate-based osmotic drug delivery systems, compiled from various

studies.

Table 1: Exemplary Core Tablet Formulations for Osmotic Pumps
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Component Function
Concentration
Range (% w/w)

Reference

Active Pharmaceutical

Ingredient (API)
Therapeutic Agent 10 - 50 [7]

Osmotic Agent (e.g.,

NaCl, KCl, Mannitol)

Creates Osmotic

Pressure
20 - 60 [8]

Water-Swellable

Polymer (e.g., PEO,

HPMC)

Push Layer/Matrix

Former
15 - 40 [7][8]

Binder (e.g., PVP

K30)
Granulation Aid 2 - 5 [9]

Lubricant (e.g.,

Magnesium Stearate)
Prevents Sticking 0.5 - 2 [10]

Glidant (e.g., Talc)
Improves Powder

Flow
1 - 3 [10]

Table 2: Cellaburate-Based Semipermeable Membrane Coating Formulations

Component Function
Concentration
Range (% w/v in
solvent)

Reference

Cellulose Acetate

Butyrate (CAB)

Semipermeable

Polymer
2 - 10 [6][9]

Plasticizer (e.g., PEG

400, Dibutyl

Phthalate)

Improves Film

Flexibility

10 - 30 (of polymer

weight)
[9][11]

Pore Former (e.g.,

Eudragit® RL, PVP)

Modulates

Permeability

10 - 40 (of polymer

weight)
[6][10]

Solvent System (e.g.,

Acetone:Water,

Ethanol)

Polymer Carrier q.s. [8]
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Table 3: Typical Coating and In-Vitro Release Parameters

Parameter Typical Value/Range Reference

Coating Weight Gain (%) 5 - 15 [8][10]

Orifice Diameter (mm) 0.4 - 1.0 [11][12]

In-Vitro Dissolution Medium
0.1N HCl, Phosphate Buffer

(pH 6.8)
[13]

Dissolution Apparatus
USP Type I (Basket) or II

(Paddle)
[13]

Agitation Speed (rpm) 50 - 100 [13]

Temperature (°C) 37 ± 0.5 [13]

Expected Release Profile Zero-order [12]

Experimental Protocols
Protocol 1: Preparation of the Core Tablet

Drug-Excipient Compatibility Study:

Mix the API with individual excipients in a 1:1 ratio.

Store the mixtures at accelerated stability conditions (e.g., 40°C/75% RH) for a specified

period.

Analyze the samples using Differential Scanning Calorimetry (DSC) and Fourier-

Transform Infrared Spectroscopy (FTIR) to detect any interactions.[10]

Granulation and Blending:

Weigh the required quantities of the API, osmotic agent(s), and other intragranular

excipients.

Dry blend the powders for 10-15 minutes in a suitable blender.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7032193/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3894729/
https://www.pharmtech.com/view/controlling-drug-release-through-osmotic-systems
https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology__PID__2013-6-11-25.html
https://www.ijnrd.org/papers/IJNRD2311181.pdf
https://www.ijnrd.org/papers/IJNRD2311181.pdf
https://www.ijnrd.org/papers/IJNRD2311181.pdf
https://www.ijnrd.org/papers/IJNRD2311181.pdf
https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology__PID__2013-6-11-25.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3894729/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a binder solution by dissolving the binder (e.g., PVP K30) in a suitable solvent

(e.g., ethanol).

Granulate the powder blend with the binder solution using a wet granulation technique.[9]

Dry the wet granules at 40-50°C until the desired moisture content is achieved.

Sieve the dried granules through an appropriate mesh size (e.g., #20 mesh).

Add the extragranular excipients (lubricant and glidant) to the dried granules and blend for

5 minutes.

Tablet Compression:

Compress the final blend into core tablets of the desired weight and hardness using a

rotary tablet press with appropriate tooling.[10]

Protocol 2: Preparation of the Cellaburate Coating
Solution

Solvent Preparation:

Prepare the solvent system (e.g., Acetone:Water 90:10 v/v).[9]

Polymer Dissolution:

Slowly add the weighed amount of Cellulose Acetate Butyrate to the solvent system under

continuous stirring until a clear solution is formed.

Addition of Plasticizer and Pore Former:

Add the required quantity of plasticizer (e.g., PEG 400) and pore former (e.g., Eudragit®

RL) to the polymer solution.

Continue stirring until all components are completely dissolved and a homogenous

solution is obtained.

Protocol 3: Coating of the Core Tablets
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Coating Process:

Place the core tablets in a pan coater.

Set the pan coater parameters (e.g., pan speed, inlet air temperature, spray rate).

Spray the CAB coating solution onto the rotating tablet bed until the desired weight gain is

achieved.

Drying:

Dry the coated tablets in the pan coater or in a hot air oven at a suitable temperature (e.g.,

40-50°C) for an extended period (e.g., 12-16 hours) to ensure complete removal of

residual solvents.[8]

Orifice Drilling:

Drill a delivery orifice of a precise diameter on one or both sides of the coated tablets

using a laser or a mechanical drill.

Protocol 4: In-Vitro Drug Release Testing
Apparatus Setup:

Set up a USP dissolution apparatus (Type I or II) with the specified dissolution medium

(e.g., 900 mL of 0.1N HCl for the first 2 hours, followed by 900 mL of pH 6.8 phosphate

buffer).[13]

Maintain the temperature at 37 ± 0.5°C and the agitation speed at a specified rpm (e.g., 50

rpm).[13]

Sample Analysis:

Place one osmotic pump tablet in each dissolution vessel.

Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 10, 12

hours).
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Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution

medium.

Analyze the drug concentration in the withdrawn samples using a validated analytical

method (e.g., UV-Vis Spectrophotometry or HPLC).

Data Analysis:

Calculate the cumulative percentage of drug released at each time point.

Plot the cumulative percentage of drug released versus time to determine the release

profile.

Fit the release data to various kinetic models (e.g., zero-order, first-order, Higuchi) to

elucidate the drug release mechanism.
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Caption: Mechanism of drug release from a Cellaburate-based osmotic pump.
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Caption: Experimental workflow for the development and evaluation of CAB osmotic pumps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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